molecular formula C19H30O3 B8408864 [2-(4,4-Diethoxycyclohexyl)ethoxymethyl]benzene

[2-(4,4-Diethoxycyclohexyl)ethoxymethyl]benzene

Cat. No. B8408864
M. Wt: 306.4 g/mol
InChI Key: ZJFKOJOYARUBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4,4-Diethoxycyclohexyl)ethoxymethyl]benzene is a useful research compound. Its molecular formula is C19H30O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(4,4-Diethoxycyclohexyl)ethoxymethyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4,4-Diethoxycyclohexyl)ethoxymethyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[2-(4,4-Diethoxycyclohexyl)ethoxymethyl]benzene

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-(4,4-diethoxycyclohexyl)ethoxymethylbenzene

InChI

InChI=1S/C19H30O3/c1-3-21-19(22-4-2)13-10-17(11-14-19)12-15-20-16-18-8-6-5-7-9-18/h5-9,17H,3-4,10-16H2,1-2H3

InChI Key

ZJFKOJOYARUBHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC(CC1)CCOCC2=CC=CC=C2)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(2-benzyloxyethyl)cyclohexanone (133.0 g, 0.57 mol) is dissolved in ethanol (1200 mL), and then triethylorthoformate (296 mL) and p-toluenesulfonic acid monohydrate (10.9 g, 0.057 mol) are added. The resulting mixture is stirred and refluxed for 2 hours. After addition of triethylamine (8.8 mL, 0.063 mol) at room temperature, the mixture is concentrated. After addition of sat. NaHCO3 aq. (500 mL), the resulting mixture is extracted with EtOAc (1000 mL). The water layer is extracted with EtOAc (1000 mL×2) and the combined organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude mixture is purified by short pad silica gel column chromatography to afford [2-(4,4-diethoxycyclohexyl)ethoxymethyl]benzene as a pale yellow oil.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
296 mL
Type
reactant
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Three

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